molecular formula C14H6 B14276115 1,4-Di(buta-1,3-diyn-1-yl)benzene CAS No. 141135-35-5

1,4-Di(buta-1,3-diyn-1-yl)benzene

Cat. No.: B14276115
CAS No.: 141135-35-5
M. Wt: 174.20 g/mol
InChI Key: LJUJUOAJNJHKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Di(buta-1,3-diyn-1-yl)benzene is an organic compound with the molecular formula C14H6. It consists of a benzene ring substituted with two buta-1,3-diyn-1-yl groups at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(buta-1,3-diyn-1-yl)benzene can be synthesized through oxidative acetylene coupling reactions. One common method involves the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is typically carried out at elevated temperatures (around 60°C) in the presence of air for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(buta-1,3-diyn-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring .

Mechanism of Action

The mechanism by which 1,4-Di(buta-1,3-diyn-1-yl)benzene exerts its effects is primarily through its conjugated triple bonds. These bonds allow for electron delocalization, which can interact with various molecular targets and pathways. The compound’s reactivity enables it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di(buta-1,3-diyn-1-yl)benzene is unique due to its specific substitution pattern and the presence of conjugated triple bonds. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

141135-35-5

Molecular Formula

C14H6

Molecular Weight

174.20 g/mol

IUPAC Name

1,4-bis(buta-1,3-diynyl)benzene

InChI

InChI=1S/C14H6/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h1-2,9-12H

InChI Key

LJUJUOAJNJHKDO-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC1=CC=C(C=C1)C#CC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.